molecular formula C11H19N3 B13285804 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine

Cat. No.: B13285804
M. Wt: 193.29 g/mol
InChI Key: BLGZNVKECGFMBT-UHFFFAOYSA-N
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Description

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methylcyclohexylamine with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-amine: A simpler analogue without the cyclohexyl group.

    3-methylcyclohexylamine: A related compound with a similar cyclohexyl structure but lacking the pyrazole ring.

    1-methyl-3-(3-methylcyclohexyl)-1H-pyrazol-4-amine: A structural isomer with different substitution patterns.

Uniqueness

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the cyclohexyl group, which can impart distinct chemical and biological properties. This combination can enhance its stability, solubility, and biological activity compared to simpler analogues.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-methyl-N-(3-methylcyclohexyl)pyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-9-4-3-5-10(6-9)13-11-7-12-14(2)8-11/h7-10,13H,3-6H2,1-2H3

InChI Key

BLGZNVKECGFMBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2=CN(N=C2)C

Origin of Product

United States

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